molecular formula C11H13NO2 B064127 1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime CAS No. 175136-43-3

1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime

Cat. No.: B064127
CAS No.: 175136-43-3
M. Wt: 191.23 g/mol
InChI Key: HAZVRAJCAJJYKW-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MDBOX and has been found to have a range of interesting properties that make it useful in a variety of different research contexts.

Mechanism of Action

The precise mechanism of action of MDBOX is not yet fully understood, but it is believed to work through a variety of different pathways in the body. One of the key mechanisms of action is thought to be its ability to scavenge free radicals and reduce oxidative stress in the body.
Biochemical and Physiological Effects:
MDBOX has been found to have a range of interesting biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

MDBOX has a number of advantages as a research tool, including its ability to act as an antioxidant and neuroprotective agent. However, there are also some limitations to its use, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on MDBOX, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential use as a tool in drug discovery and development, as well as its potential applications in other areas of scientific research.

Synthesis Methods

MDBOX can be synthesized using a variety of different methods, including the reaction of 2-methyl-2,3-dihydrobenzo[b]furan-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of the oxime group, which is a key feature of the MDBOX molecule.

Scientific Research Applications

MDBOX has been studied extensively in a variety of different scientific research contexts, including as a potential therapeutic agent for a range of different diseases and conditions. It has been found to have a number of interesting properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Properties

IUPAC Name

N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-5-10-6-9(8(2)12-13)3-4-11(10)14-7/h3-4,6-7,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZVRAJCAJJYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379660
Record name N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-43-3
Record name 1-(2,3-Dihydro-2-methyl-5-benzofuranyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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